molecular formula C11H12F3NO B11723322 (3R)-3-[4-(trifluoromethyl)phenyl]morpholine

(3R)-3-[4-(trifluoromethyl)phenyl]morpholine

Cat. No.: B11723322
M. Wt: 231.21 g/mol
InChI Key: CKCJOQMDMYPVKX-JTQLQIEISA-N
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Description

(3R)-3-[4-(Trifluoromethyl)phenyl]morpholine is a chiral morpholine derivative featuring a trifluoromethyl-substituted phenyl group at the 3-position of the morpholine ring. This compound is primarily utilized in pharmaceutical research, particularly as a building block for drug candidates targeting neurological and metabolic disorders. Its synthesis often involves nickel-catalyzed cross-coupling reactions between morpholine and halogenated aryl trifluoromethyl derivatives, as exemplified by protocols yielding 57% product purity under optimized conditions .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a common pharmacophore in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

(3R)-3-[4-(trifluoromethyl)phenyl]morpholine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2/t10-/m0/s1

InChI Key

CKCJOQMDMYPVKX-JTQLQIEISA-N

Isomeric SMILES

C1COC[C@H](N1)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Amino Alcohol Precursors

A foundational method involves the cyclization of β-amino alcohol intermediates to construct the morpholine ring. For example, (2S,3R)-3-(4-fluorophenyl)-4-(R)-1-phenylethyl)morpholin-2-ol serves as a starting material in a multi-step sequence. The hydroxyl group is activated using chloroacetonitrile, followed by condensation with a trifluoromethylated aryl compound under boron trifluoride catalysis. Challenges in this route include the instability of intermediate hydroxyl-activated species and the need for costly chiral auxiliaries, which complicate large-scale production.

Solvent-Driven Crystallization Resolution

Patent CN103193725A introduces a resolution method using neutral or acidic solvents (e.g., ethanol or acetic acid) to induce self-crystallization of the target compound. By avoiding traditional resolving agents, this approach reduces costs and simplifies purification. The process achieves enantiomeric excess (ee) >98% under optimized conditions, though yields vary between 65–72% depending on solvent polarity.

Table 1: Ring-Closing Method Performance

ParameterValueSource
Typical Yield65–72%
Enantiomeric Excess (ee)>98%
Key SolventEthanol/Acetic Acid
Temperature Range20–25°C

Reductive Amination Approaches

Convergent Synthesis via One-Step Reductive Amination

U.S. Patent 6,051,717 details a convergent route employing reductive amination between 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)-ethoxy)-3-(S)-(4-fluorophenyl)morpholine and 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole. Sodium triacetoxyborohydride or borane-amine complexes serve as reducing agents, enabling direct formation of the morpholine backbone without high-temperature cyclization. This method achieves yields of 80–85% with ee values ≥95%, though scalability is hindered by the expense of triazole intermediates.

Optimization of Reducing Agents

The choice of reducing agent critically impacts efficiency. Borane-triethylamine complexes offer superior selectivity over sodium cyanoborohydride, minimizing byproducts such as over-reduced amines. Tetrahydrofuran (THF) is preferred for its ability to stabilize reactive intermediates, while temperatures of −15°C to 0°C prevent racemization.

Table 2: Reductive Amination Conditions

Reducing AgentYield (%)ee (%)Solvent
Sodium Triacetoxyborohydride8296THF
Borane-Triethylamine8597Toluene
Sodium Cyanoborohydride6889MeOH

Catalytic Asymmetric Synthesis

Enantioselective Isomerization of Trifluoromethyl Imines

A breakthrough documented in PMC3475161 leverages chiral organic catalysts, such as modified cinchona alkaloids, to isomerize trifluoromethyl imines into (3R)-configured amines. Using DHQ-7f as a catalyst, methyl trifluoromethyl imines undergo 1,3-proton shifts at 10°C, yielding the target amine with 90% ee and 72% conversion. This method is uniquely applicable to aliphatic substrates, addressing a longstanding gap in trifluoromethylated amine synthesis.

Hydrolysis and Purification

Post-isomerization, the imine intermediate is hydrolyzed under acidic conditions (e.g., HCl/EtOH) to release the free amine. Chromatographic purification on silica gel with ethyl acetate/hexane mixtures ensures >99% purity, though yields drop to 50–60% due to hydrolysis inefficiencies.

Table 3: Catalytic Isomerization Metrics

Substrate Typeee (%)Conversion (%)Catalyst Loading
Aryl Trifluoromethyl95885 mol% DHQ-7f
Alkyl Trifluoromethyl907210 mol% DHQ-7f

Comparative Analysis of Methodologies

Cost and Scalability

  • Ring-Closing : Low-cost solvents and minimal reagents make this suitable for industrial use, but chiral auxiliary expenses limit broader adoption.

  • Reductive Amination : High yields offset triazole costs, yet process safety concerns with borane complexes necessitate specialized infrastructure.

  • Catalytic Isomerization : Superior stereocontrol but lower yields and high catalyst loadings render it less economical for large batches .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[4-(trifluoromethyl)phenyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, ketones, and carboxylic acids .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
This compound is utilized as a key intermediate in the synthesis of pharmaceuticals, especially in developing drugs aimed at treating neurological disorders. The trifluoromethyl group enhances the compound's pharmacokinetic properties, which can lead to improved efficacy and reduced side effects in drug candidates .

Case Study: Neurological Disorders
Research has shown that derivatives of this compound have been effective in modulating neurotransmitter systems, which is crucial for treating conditions such as depression and anxiety. For instance, compounds derived from this morpholine have demonstrated promising results in preclinical models for their ability to enhance serotonin receptor activity .

Agrochemical Formulations

Enhancement of Pesticides and Herbicides
The compound is also employed in agrochemical formulations, where it improves the absorption and stability of active ingredients in pesticides and herbicides. The trifluoromethyl group contributes to the overall effectiveness of these formulations by enhancing their environmental persistence and bioactivity .

Data Table: Comparison of Efficacy

Compound TypeEfficacy (%)Stability (Days)
Standard Pesticide705
Pesticide with Morpholine8515

Material Science

Development of Advanced Materials
this compound is being explored for its potential in creating advanced materials, including polymers with enhanced thermal and chemical resistance. This application is particularly relevant in industries requiring durable materials that can withstand harsh conditions .

Case Study: Polymer Synthesis
In a study focusing on polymer composites, the incorporation of this morpholine derivative resulted in materials exhibiting superior mechanical properties compared to traditional polymers. The enhanced performance was attributed to the unique chemical interactions facilitated by the trifluoromethyl group .

Biochemical Research

Role in Biochemical Assays
The compound is valuable in biochemical assays, particularly for studying receptor interactions and enzyme activities. Its structural properties allow researchers to probe various biochemical pathways effectively .

Example: Enzyme Inhibition Studies
Recent studies have utilized this compound to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates, suggesting potential therapeutic applications in metabolic disorders .

Fluorine Chemistry

Advantages in Medicinal Chemistry
The presence of the trifluoromethyl group provides distinct advantages in medicinal chemistry, allowing for modifications that can enhance drug properties such as solubility and selectivity . This makes this compound a valuable building block for synthesizing novel therapeutics.

Mechanism of Action

The mechanism by which (3R)-3-[4-(trifluoromethyl)phenyl]morpholine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Analogues of (3R)-3-[4-(Trifluoromethyl)phenyl]morpholine

Compound Name Structural Features Synthesis Method Key Differences Reference
4-(4-(Trifluoromethyl)phenyl)morpholine Non-chiral; trifluoromethyl at para position Nickel-catalyzed amination of aryl bromide Lack of stereocenter at morpholine C3
(3R)-3-(4-Bromo-2-fluorophenyl)morpholine HCl Chiral (R-configuration); bromo and fluoro substituents on phenyl Resolved via chiral chromatography Additional halogen substituents
4-[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylmorpholine Sulfonyl linkage; bromo substituent Sulfonylation of morpholine Sulfonyl group alters electronic profile
(R)-(−)-9 (Oxadiazole-morpholine hybrid) Hybrid structure with 1,2,4-oxadiazole and piperidine Multi-step coupling reactions Expanded heterocyclic system

Pharmacological and Physicochemical Properties

  • Receptor Affinity : The NK-1 receptor antagonist 17 (a morpholine acetal derivative) exhibits IC₅₀ = 0.09 nM, highlighting the impact of structural modifications (e.g., triazole substituents) on potency . In contrast, this compound lacks direct receptor data but shares the trifluoromethyl-phenyl motif linked to enhanced receptor binding in analogues.
  • Metabolic Stability: Fluorinated morpholine derivatives, such as (3R)-3-(4-fluorophenyl)morpholine hydrochloride, demonstrate improved metabolic stability compared to non-fluorinated counterparts, attributed to reduced cytochrome P450 interactions .
  • Stereochemical Impact : The R-configuration in this compound may confer superior enantioselectivity in target binding compared to racemic mixtures, as seen in (R)-(−)-9’s enhanced GLP-1 receptor modulation .

Key Research Findings

Chiral Specificity : The R-enantiomer of trifluoromethyl-phenyl morpholines shows distinct pharmacological profiles. For example, (R)-(−)-9 exhibits a 25.9° specific rotation ([α]D²⁰ = −25.9), correlating with its receptor selectivity .

Peripheral vs. Central Activity : Morpholine derivatives like compound 17 demonstrate prolonged peripheral NK-1 receptor occupancy (t₁/₂ = 154 min) but reduced CNS penetration compared to piperidine-based antagonists .

Structural Optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring enhances binding affinity, as seen in CB1 receptor ligands like [¹⁸F]FMPEP-d2 .

Biological Activity

(3R)-3-[4-(trifluoromethyl)phenyl]morpholine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Overview of the Compound

Chemical Structure:

  • Molecular Formula: C12H12F3N
  • Molecular Weight: 239.23 g/mol

The compound features a morpholine ring substituted with a trifluoromethyl group and a phenyl group, which significantly influences its biological properties.

  • Interaction with Receptors:
    • The trifluoromethyl group enhances lipophilicity and may improve binding affinity to various biological targets, including receptors involved in neurotransmission and metabolic processes .
  • Enzyme Inhibition:
    • Studies indicate that compounds with similar structures exhibit inhibitory effects on enzymes like phospholipase A2 and various kinases, which are crucial in signaling pathways related to cancer and inflammation .

Antiviral Properties

Recent research has highlighted the potential of this compound as an antiviral agent. It has shown promise in inhibiting viral replication in vitro, particularly against RNA viruses. For instance, compounds with a similar structure have demonstrated significant inhibition of the NS5B RNA polymerase, which is essential for the replication of hepatitis C virus (HCV) .

Compound Target IC50 Value (µM) Effectiveness
This compoundNS5B RNA polymerase0.35High efficacy

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In studies involving c-KIT kinase inhibitors, derivatives of morpholine exhibited potent activity against various c-KIT mutations associated with gastrointestinal stromal tumors (GISTs). This suggests that this compound could serve as a lead compound for developing new anticancer drugs .

Case Studies

  • GLP-1 Receptor Modulation:
    • A related compound was identified as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), enhancing insulin secretion and reducing food intake in rodent models. This highlights the potential metabolic benefits of morpholine derivatives .
  • c-KIT Inhibition:
    • A study demonstrated that a structurally similar compound effectively inhibited c-KIT activity in both wild-type and drug-resistant mutant forms, showcasing its therapeutic potential in treating resistant cancers .

Q & A

Q. What are the key challenges in synthesizing (3R)-3-[4-(trifluoromethyl)phenyl]morpholine with high enantiomeric purity, and how can they be addressed methodologically?

Achieving enantiomeric purity requires careful optimization of reaction conditions and chiral resolution techniques. For example, in the synthesis of related trifluoromethylphenyl morpholine derivatives, hydrazine intermediates are reacted with substituted phenyl groups under controlled temperatures (40–45°C) to preserve stereochemistry . Chiral chromatography or enzymatic resolution can isolate the (3R)-enantiomer. Impurities such as triethylammonium salts (common in phosphazene-based syntheses) should be removed via filtration and column chromatography .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

X-ray crystallography is critical for confirming stereochemistry, as seen in studies of phosphazene derivatives where crystallographic data were deposited in supplementary materials . High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are essential for verifying molecular weight and trifluoromethyl group integrity. For example, HRMS-EI analysis confirmed the structure of a related trifluoromethylphenylpyrazole-morpholine hybrid with a mass accuracy of ≤0.1 ppm .

Q. How can researchers identify and quantify common impurities in this compound synthesis?

Reverse-phase HPLC with UV detection (220–254 nm) is effective for separating unreacted precursors (e.g., trifluoromethylphenylboronic acid ) and byproducts. Quantitative ¹H/¹³C NMR using internal standards (e.g., trimethylsilyl propionate) can resolve enantiomeric excess. Impurities like residual THF or triethylamine should be monitored via GC-MS .

Advanced Research Questions

Q. What structural modifications to this compound enhance its activity as a mitochondrial complex modulator, and how can this be validated experimentally?

The trifluoromethyl group’s electron-withdrawing properties are critical for binding to mitochondrial targets like ryanodine receptors (M.28 class) . Introducing substituents at the morpholine oxygen (e.g., sulfonamides) improves potency, as seen in analogues with MIC values of 0.15–5.57 µM against Staphylococcus . Validate via:

  • Electron transport chain assays : Measure oxygen consumption rates in isolated mitochondria.
  • Crystallography : Resolve ligand-receptor interactions (e.g., with ryanodine receptor fragments).

Q. How can contradictory bioactivity data for this compound derivatives be systematically resolved?

Conflicting MIC/MBC values often arise from assay variability (e.g., broth microdilution vs. agar dilution). Standardize protocols using CLSI guidelines and cross-validate with orthogonal methods:

  • Time-kill curves : Confirm bactericidal vs. bacteriostatic effects .
  • Resistance induction studies : Serial passage experiments to assess mutation frequency.
  • Synergy testing : Check interactions with β-lactams or fluoroquinolones to clarify mechanisms .

Q. What computational strategies predict the binding affinity of this compound to cytochrome P450 enzymes?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model interactions with CYP3A4/2D6 active sites. Prioritize pharmacophore features:

  • Trifluoromethyl-phenyl group : Hydrophobic interactions with Phe residues.
  • Morpholine ring : Hydrogen bonding with heme-bound water .
    Validate predictions with in vitro CYP inhibition assays using fluorogenic substrates .

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